Antimony difluoride trichloride
Description
Historical Context and Evolution of Antimony(V) Mixed Halide Chemistry
The investigation of antimony halides dates back to the early work of chemists like Swarts in the late 19th century. rsc.org Initially, antimony chloride fluorides were often used as mixtures of antimony trichloride (B1173362) (SbCl₃) and antimony trifluoride (SbF₃) without the isolation of the specific active species. rsc.org These mixtures proved to be powerful halogenating agents, famously utilized in the Swarts reaction to convert chlorinated organic compounds to their fluorinated counterparts. rsc.orgwikipedia.org
The evolution of analytical techniques, particularly single-crystal X-ray diffraction, in the mid-20th century allowed for the definitive identification and structural characterization of specific antimony(V) mixed halides. rsc.org This led to a deeper understanding of their nature, revealing that compounds like antimony difluoride trichloride exist not as simple monomeric molecules but as more complex oligomeric structures. rsc.orgrsc.org Early definitive evidence for the existence of SbCl₃F₂ was reported in 1976, where it was identified as a colorless crystalline solid with a melting point of 62-63 °C. rsc.org This discovery was a significant step in moving from using simple mixtures to studying well-defined, isolated antimony chloride fluoride (B91410) compounds.
The study of the entire series of antimony(V) chloride fluorides, SbClₓF₅₋ₓ, has revealed a fascinating structural diversity. As the chlorine-to-fluorine ratio changes, the structures transition from covalent tetramers, as seen in SbCl₃F₂ and SbCl₄F, to more ionic species for compounds with a lower fluorine content, before returning to a tetrameric structure for antimony pentafluoride (SbF₅). rsc.org The reasons behind these structural shifts continue to be an area of research interest.
Contemporary Significance of this compound in Synthetic and Mechanistic Chemistry
In modern chemical research, this compound remains a compound of interest, primarily due to its role as a potent Lewis acid and a fluorinating agent. Its ability to facilitate halogen exchange reactions is a key aspect of its contemporary significance.
Lewis Acid Catalysis: Like other antimony(V) halides, SbCl₃F₂ is a strong Lewis acid. rsc.orgrsc.org This property is central to its catalytic activity in various organic transformations. It can activate substrates by coordinating to lone pairs of electrons, thereby facilitating nucleophilic attack or rearrangement reactions. For instance, antimony(V) halides are known to catalyze the fluorination of organic compounds. researchgate.net
Fluorinating Agent: this compound is an effective fluorinating agent, capable of replacing chlorine atoms in organic molecules with fluorine. This is particularly relevant in the synthesis of organofluorine compounds, which have widespread applications in pharmaceuticals, agrochemicals, and materials science. researchgate.netcas.cn The compound is considered an active species in certain fluorination reactions. researchgate.net For example, in the presence of antimony pentachloride (SbCl₅), the fluorination of tetrachloroethene to produce CClF₂CHCl₂ is believed to proceed through an active antimony mixed halide species like SbCl₃F₂. researchgate.net
The reactivity and selectivity of this compound can be influenced by the reaction conditions. Its use in liquid sulfur dioxide as a solvent has been documented for its preparation and suggests a medium in which its reactivity can be effectively studied. rsc.orgrsc.org
Overview of Key Research Domains in this compound Studies
The study of this compound encompasses several key research areas that aim to elucidate its fundamental properties and expand its applications.
Structural Chemistry: A primary focus of research has been the detailed characterization of the solid-state structure of SbCl₃F₂. X-ray crystallographic studies have been instrumental in revealing its tetrameric nature. rsc.orgrsc.orgrsc.org In the solid state, it exists as a cis-fluorine-bridged tetramer, with each antimony atom having a distorted octahedral coordination geometry. rsc.orgrsc.org This structural complexity influences its physical and chemical properties.
Spectroscopic Characterization: Various spectroscopic techniques have been employed to further understand the bonding and structure of this compound. Raman and Mössbauer spectroscopy have provided valuable data that complement the X-ray diffraction studies, confirming the nature of the antimony-halogen bonds and the coordination environment of the antimony atoms. rsc.orgrsc.org
Catalytic Applications: Ongoing research continues to explore the catalytic potential of SbCl₃F₂ and related antimony compounds. Studies focus on its efficacy in promoting various organic reactions, particularly fluorination and chlorination processes. researchgate.netacs.org Understanding the reaction mechanisms and the role of the catalyst is crucial for developing more efficient and selective synthetic methodologies. For example, different antimony mixed halides, including SbCl₃F₂, have been investigated for their catalytic activity in the transformation of bis-1,3-trichloromethylbenzene. acs.org
Materials Science: The properties of antimony halides, including mixed halides, are also of interest in materials science. For instance, antimony-based mixed halides are being explored for their potential in nonlinear optics and as components of perovskite-like materials for photovoltaic applications. rsc.orgrsc.org While specific applications for SbCl₃F₂ in this domain are not as established, the fundamental understanding of its properties contributes to the broader knowledge base for designing new materials.
Data Tables
Table 1: Crystallographic Data for this compound
| Property | Value | Reference |
| Crystal System | Tetragonal | rsc.orgrsc.org |
| Space Group | I4 | rsc.orgmaterialscloud.org |
| a (Å) | 12.81(1) | rsc.orgrsc.org |
| c (Å) | 7.282(7) | rsc.org |
| U (ų) | 1194.6 | rsc.org |
| Z | 8 | rsc.orgrsc.org |
| D_c (g cm⁻³) | 2.96 | rsc.org |
Table 2: Selected Bond Lengths and Angles for this compound
| Bond/Angle | Length (Å) / Angle (°) | Reference |
| Sb-F (bridge) | 2.07 | rsc.org |
| Sb-F (terminal) | 1.92 | rsc.org |
| Sb-Cl (mean) | 2.25 | rsc.org |
| F(bridged)-Sb-F(bridged) | 164 | rsc.org |
| F-Sb-F' (mean) | 75 | rsc.org |
| Cl-Sb-Cl' (mean) | 100 | rsc.org |
Structure
2D Structure
Properties
IUPAC Name |
antimony(5+);trichloride;difluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.2FH.Sb/h5*1H;/q;;;;;+5/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNJSWAPZBCJCG-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].[F-].[Cl-].[Cl-].[Cl-].[Sb+5] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3F2Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24626-20-8 | |
| Record name | Antimony chloride fluoride (SbCl3F2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24626-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Antimony chloride fluoride (SbCl3F2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024626208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Reaction Chemistry and Mechanisms of Antimony Difluoride Trichloride
Lewis Acidity and Electrophilic Reactivity in Chemical Transformations
Antimony difluoride trichloride (B1173362) is a potent Lewis acid, a characteristic that underpins much of its reactivity. rsc.org The antimony atom, in its +5 oxidation state, possesses vacant orbitals that readily accept electron pairs from Lewis bases. This inherent electron deficiency drives its participation in a wide array of chemical reactions.
Role as a Lewis Acid Catalyst in Organic Reactions
The strong Lewis acidity of antimony difluoride trichloride makes it an effective catalyst in various organic transformations. rsc.org It functions by activating substrates, rendering them more susceptible to nucleophilic attack or other subsequent reactions. For instance, in Friedel-Crafts type reactions, it can activate alkyl or acyl halides, facilitating their addition to aromatic rings. researchgate.net
The catalytic activity is often enhanced by the presence of a co-catalyst or by specific reaction conditions. The choice of solvent can also play a crucial role in modulating the Lewis acidity and, consequently, the catalytic efficiency.
Electrophilic Activation of Substrates
As a strong electrophile, this compound can activate a variety of substrates by withdrawing electron density. This activation makes the substrate more reactive towards nucleophiles. For example, it can activate carbonyl compounds, making the carbonyl carbon more electrophilic and prone to attack by nucleophiles. This principle is fundamental to its use in various organic synthetic methodologies. sci-hub.se
Halogen Exchange and Transfer Processes Mediated by this compound
This compound is a key player in halogen exchange reactions, particularly in the fluorination of organic compounds. This process, often referred to as the Swarts reaction, involves the replacement of chlorine atoms with fluorine atoms. wikipedia.org The reaction is driven by the high affinity of antimony for chlorine and the relative strength of the newly formed carbon-fluorine bond.
The mechanism of halogen exchange typically involves the formation of an intermediate complex between the organic substrate and this compound. This is followed by the transfer of a fluoride (B91410) ion from the antimony center to the organic substrate and a chloride ion from the substrate to the antimony. The efficiency of this exchange is influenced by the nature of the organic substrate and the reaction conditions. thieme-connect.de For instance, electron-withdrawing groups on the substrate can hinder the exchange, while electron-donating groups can facilitate it. thieme-connect.de
A notable application of this process is in the synthesis of fluorinated alkanes. google.com For example, it can be used to convert chloroform (B151607) (CHCl₃) into chlorodifluoromethane (B1668795) (CHClF₂) and dichlorofluoromethane (B1207983) (CHCl₂F). google.com
Oxidative Addition and Reductive Elimination Pathways
While less common for main group elements compared to transition metals, the concepts of oxidative addition and reductive elimination can be conceptually applied to understand some reactions of this compound. Oxidative addition involves an increase in both the oxidation state and coordination number of the central atom. umb.edulibretexts.orglibretexts.org In the context of antimony(V) compounds, this would imply a formal increase from the +5 oxidation state, which is energetically unfavorable.
However, the reverse process, reductive elimination, is more plausible. Reductive elimination involves the decrease in the oxidation state and coordination number of the central atom. umb.edulibretexts.org For this compound, this could involve the elimination of a molecule, such as ClF, with the antimony center being reduced from Sb(V) to Sb(III). The feasibility of such a pathway would be highly dependent on the specific reactants and conditions.
Nucleophilic Substitution Reactions Involving this compound
This compound can undergo nucleophilic substitution at the antimony center. In these reactions, a nucleophile attacks the antimony atom, displacing one of the halide ligands. The relative lability of the fluoride and chloride ligands influences which halide is more readily substituted.
The nature of the incoming nucleophile and the reaction conditions are critical in determining the outcome of the substitution. Stronger nucleophiles will more readily displace the halide ligands. These reactions are important for the synthesis of other antimony(V) derivatives with different ligand sets.
Thermal and Chemical Stability Under Reaction Conditions
This compound exhibits moderate thermal stability. Upon heating, it can decompose, potentially releasing toxic fumes of chlorine and antimony oxides. inchem.org Its stability is also influenced by the chemical environment.
It is highly reactive towards water, undergoing hydrolysis to produce hydrochloric acid and antimony oxychloride. inchem.orgnih.gov This reactivity necessitates handling the compound under anhydrous conditions. The compound is also corrosive to many metals, especially in the presence of moisture. inchem.orgnih.gov
The stability of this compound under specific reaction conditions is a crucial factor in its application as a reagent or catalyst. The choice of solvent and the exclusion of water are paramount to ensure its integrity and reactivity in chemical transformations.
Advanced Spectroscopic and Diffraction Characterization of Antimony Difluoride Trichloride and Its Adducts
Vibrational Spectroscopy (Infrared and Raman) for Bonding and Structure Elucidation
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the bonding environment and structural motifs within antimony difluoride trichloride (B1173362). The solid-state structure of SbCl₃F₂ is known to be a cis-fluorine-bridged tetramer, a structural detail that profoundly influences its vibrational spectra.
Assignment of Characteristic Sb-F and Sb-Cl Stretching Modes
The vibrational spectrum of antimony difluoride trichloride is characterized by distinct bands corresponding to the stretching and bending modes of the antimony-fluorine (Sb-F) and antimony-chlorine (Sb-Cl) bonds. The assignment of these bands is crucial for understanding the local coordination environment of the antimony atom.
In the solid state, the tetrameric structure of (SbCl₃F₂)₄ gives rise to a complex vibrational spectrum due to the presence of both terminal and bridging halogen atoms. The Sb-Cl stretching vibrations are typically observed in the lower frequency region of the Raman spectrum, while the Sb-F stretching modes appear at higher frequencies due to the stronger and more polar nature of the Sb-F bond.
Table 1: Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Raman Frequency (cm⁻¹) | Infrared Frequency (cm⁻¹) | Assignment |
| ν(Sb-F) terminal | Data not available | Data not available | Symmetric and asymmetric stretching |
| ν(Sb-F) bridge | Data not available | Data not available | Symmetric and asymmetric stretching |
| ν(Sb-Cl) | Data not available | Data not available | Stretching modes |
| Bending modes | Data not available | Data not available | δ(FSbF), δ(ClSbCl), δ(FSbCl) |
Analysis of Solvent Effects on Vibrational Frequencies
The vibrational frequencies of this compound are expected to be sensitive to the surrounding medium. When dissolved in a solvent, the interactions between the solute (SbCl₃F₂) and the solvent molecules can lead to shifts in the observed vibrational bands. The magnitude and direction of these shifts can provide insights into the nature and strength of the intermolecular forces at play.
For instance, in a coordinating solvent, the solvent molecules may interact with the antimony center, potentially leading to a weakening of the fluorine bridges and a corresponding change in the Sb-F and Sb-Cl stretching frequencies. In non-coordinating solvents, the solvent effects are likely to be less pronounced and primarily driven by dielectric effects.
Detailed experimental studies on the solvent effects on the vibrational spectra of this compound are not extensively reported in the available literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for investigating the structure and dynamic behavior of molecules in solution. For this compound, both ¹⁹F and antimony (¹²¹Sb and ¹²³Sb) NMR can provide valuable information.
¹⁹F NMR Chemical Shifts and Coupling Constants
¹⁹F NMR spectroscopy is particularly informative for fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The chemical shift of the fluorine atoms in SbCl₃F₂ is highly dependent on their chemical environment, i.e., whether they are in terminal or bridging positions.
In solution, if the tetrameric structure remains intact, one would expect to observe distinct ¹⁹F NMR signals for the terminal and bridging fluorine atoms. The coupling between non-equivalent fluorine atoms and between fluorine and antimony isotopes can provide further structural details.
Table 2: ¹⁹F NMR Data for this compound
| Parameter | Value |
| Chemical Shift (δ), ppm | Data not available |
| Coupling Constant (J), Hz | Data not available |
Specific experimental ¹⁹F NMR data for this compound is not available in the reviewed literature. The table is a placeholder for such data.
Antimony (¹²¹Sb, ¹²³Sb) NMR for Electronic Environment Probing
Antimony has two NMR-active isotopes, ¹²¹Sb and ¹²³Sb, both of which are quadrupolar nuclei. While the quadrupolar nature of these nuclei can lead to broad signals, their chemical shifts are highly sensitive to the electronic environment around the antimony atom.
¹²¹Sb and ¹²³Sb NMR spectroscopy can be used to probe changes in the coordination number and geometry of the antimony center. For SbCl₃F₂, the antimony NMR data would reflect the distorted octahedral coordination environment within the tetrameric structure.
Table 3: Antimony (¹²¹Sb, ¹²³Sb) NMR Data for this compound
| Parameter | ¹²¹Sb | ¹²³Sb |
| Chemical Shift (δ), ppm | Data not available | Data not available |
| Quadrupole Coupling Constant (Cq), MHz | Data not available | Data not available |
| Asymmetry Parameter (η) | Data not available | Data not available |
Specific experimental antimony NMR data for this compound is not available in the reviewed literature. The table serves as a template.
X-ray Diffraction (Single Crystal and Powder) for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. Both single-crystal and powder X-ray diffraction techniques have been instrumental in characterizing the solid-state structure of this compound.
Single-crystal X-ray diffraction studies have unequivocally established that this compound exists as a discrete tetrameric molecule, (SbCl₃F₂)₄, in the solid state. colorado.edu The structure consists of four antimony atoms linked by four cis-bridging fluorine atoms, forming a cubane-like Sb₄F₄ core. Each antimony atom is in a distorted octahedral environment, coordinated to two bridging fluorine atoms, one terminal fluorine atom, and three chlorine atoms.
Table 4: Single-Crystal X-ray Diffraction Data for this compound
| Parameter | Value | Reference |
| Crystal System | Tetragonal | rsc.org |
| Space Group | I4 | rsc.org |
| a (Å) | 12.81(1) | rsc.org |
| c (Å) | 7.282(7) | rsc.org |
| V (ų) | 1194.6 | rsc.org |
| Z | 8 | rsc.org |
Powder X-ray diffraction (PXRD) is a complementary technique used to identify crystalline phases and can also be employed for structure determination. The PXRD pattern of a crystalline material is a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ) and with characteristic intensities.
Table 5: Powder X-ray Diffraction Data for this compound
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| Data not available | Data not available | Data not available |
Molecular Geometry and Coordination Polyhedra of Antimony
X-ray crystallographic analysis reveals that this compound exists as a cis-fluorine-bridged tetramer in the solid state. rsc.orgrsc.org This structure results in a distorted octahedral arrangement of halogen atoms around each antimony atom. rsc.orgrsc.org The antimony atom is coordinated to three chlorine atoms and three fluorine atoms. rsc.org Two of the fluorine atoms act as bridging ligands, connecting the antimony centers to form the tetrameric ring. rsc.org
The coordination polyhedron around each antimony atom can be described as a distorted octahedron. rsc.orgosti.gov This geometry is a common arrangement for six-coordinate central atoms. units.itopengeology.orgyoutube.com The distortion from a perfect octahedron is due to the presence of different types of ligands (chlorine and fluorine) and the bridging nature of two of the fluorine atoms. The bond lengths and angles within the coordination sphere reflect this distortion. For instance, in the SbCl₃F₂ structure, there are two shorter Sb-Cl bonds (2.32 Å) and one longer one (2.33 Å), as well as one shorter Sb-F bond (1.91 Å) and two longer ones (2.12 Å) involved in bridging. osti.gov
Crystal Data for this compound
| Property | Value |
| Crystal System | Tetragonal |
| Space Group | I4 |
| a (Å) | 12.81(1) |
| c (Å) | 7.282(7) |
| U (ų) | 1194.6 |
| Z | 8 |
| D_c (g cm⁻³) | 2.96 |
Data from single-crystal X-ray diffraction studies. rsc.orgrsc.org
Supramolecular Interactions and Crystal Packing
The crystal structure of this compound is primarily determined by the formation of the tetrameric units through covalent and coordinate bonds. The packing of these tetramers in the crystal lattice is then governed by weaker supramolecular interactions.
In the solid state, the [SbCl₃F₂]₄ tetramers are arranged in a way that can be considered an approximate cubic-close packed array of chlorine and fluorine atoms. rsc.org The bridging fluorine angles are indicative of this packing arrangement. rsc.org As the ratio of chlorine to fluorine changes in the series of antimony(V) chloride fluorides, the crystal structures vary significantly, transitioning from covalent tetramers in SbCl₄F and SbCl₃F₂ to more ionic species in compounds with higher fluorine content, before returning to a tetrameric structure in SbF₅. rsc.orgwikipedia.org The specific forces driving these structural changes are complex and not fully understood. rsc.org
Mass Spectrometry (MS) Techniques for Molecular Integrity and Fragmentation Patterns
For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the monomeric unit, SbCl₃F₂. However, given its tetrameric nature in the solid state, ions corresponding to fragments of the tetramer might also be observed, depending on the ionization technique used.
Common fragmentation patterns would likely involve the loss of halogen atoms (Cl or F) or groups of atoms. libretexts.orgwhitman.edu The relative abundance of the fragment ions would depend on the stability of the resulting cations and neutral radicals. libretexts.org For instance, the loss of a chlorine atom would result in an [SbCl₂F₂]⁺ fragment, while the loss of a fluorine atom would lead to an [SbCl₃F]⁺ fragment. The analysis of these fragmentation patterns is crucial for confirming the molecular integrity and elucidating the connectivity of the atoms within the molecule. scienceready.com.au
X-ray Photoelectron Spectroscopy (XPS) for Antimony Oxidation State and Electronic Configuration
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and oxidation states of the elements within a material. acs.org For antimony compounds, the Sb 3d core level spectrum is of particular interest. xpsfitting.com
In this compound, the antimony atom is in the +5 oxidation state. osti.gov The binding energy of the Sb 3d electrons is sensitive to this oxidation state. xpsfitting.comresearchgate.net The Sb 3d spectrum exhibits a doublet, Sb 3d₅/₂ and Sb 3d₃/₂, due to spin-orbit coupling. xpsfitting.com The position of these peaks can be used to confirm the +5 oxidation state of antimony. For reference, the Sb 3d₅/₂ peak for Sb₂O₅ is observed at 530.9 eV. xpsfitting.com It is important to note that the Sb 3d₅/₂ peak can overlap with the O 1s spectrum if any oxygen is present on the surface. xpsfitting.comresearchgate.net Therefore, careful analysis and deconvolution of the spectra are necessary. researchgate.net
The binding energies of the chlorine and fluorine core levels (Cl 2p and F 1s) would also provide information about their chemical environment within the molecule.
Advanced Antimony-Specific Spectroscopic Techniques (e.g., Mössbauer Spectroscopy)
¹²¹Sb Mössbauer spectroscopy is a powerful technique for probing the local chemical environment of antimony atoms. rsc.orgmdpi.com It provides information about the oxidation state, site symmetry, and nature of chemical bonding. researchgate.net
The ¹²¹Sb Mössbauer spectrum of this compound has been reported and analyzed. rsc.org The spectrum consists of a single, albeit distorted, resonance. rsc.org The analysis of this spectrum yielded an isomer shift (δ) of +6.84 mm s⁻¹ relative to InSb and a quadrupole coupling constant (e²qQ) of +9.75 mm s⁻¹. rsc.org To achieve a satisfactory fit of the spectrum, an asymmetry parameter (η) of 0.88 was required. rsc.org
The positive isomer shift is consistent with antimony being in the +5 oxidation state. rsc.org The large quadrupole coupling constant indicates a significant distortion from cubic symmetry at the antimony nucleus, which is in agreement with the distorted octahedral geometry determined by X-ray crystallography. rsc.org The non-zero asymmetry parameter further confirms the low symmetry of the antimony environment. rsc.org Comparison of these Mössbauer parameters with those of other antimony chloride fluorides, such as SbCl₄F, provides insights into the electronic effects of halogen substitution. rsc.org
Theoretical and Computational Investigations of Antimony Difluoride Trichloride
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations have been instrumental in elucidating the electronic structure and bonding characteristics of antimony difluoride trichloride (B1173362). These computational methods provide a molecular-level understanding that complements experimental findings.
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular geometry and stability of antimony halides. DFT calculations, often employing hybrid functionals like B3LYP, are used to predict the optimized molecular structure, including bond lengths and angles. longdom.org For antimony difluoride trichloride, these studies are crucial in understanding the arrangement of the fluorine and chlorine atoms around the central antimony atom.
Experimental evidence from single-crystal X-ray diffraction has shown that in the solid state, this compound exists as a cis-fluorine-bridged tetramer. rsc.orgrsc.org In this structure, each antimony atom is in a distorted octahedral environment, coordinated to three chlorine and three fluorine atoms. rsc.org DFT calculations can model this tetrameric structure to understand the nature of the intermolecular Sb-F bridging interactions, which are described as a network of pnictogen bonds. rsc.org
The stability of such compounds is also a key area of investigation. DFT studies can determine the thermodynamic stability of different isomers and conformations, providing insights into the most likely structures to be observed experimentally. rsc.orgaps.org The choice of functional and basis set in DFT calculations is critical for obtaining accurate results that align with experimental data. longdom.org
Table 1: Representative Theoretical Data for Antimony Halides
| Property | Method | Value | Reference |
| Molecular Geometry | DFT (B3LYP) | Optimized bond lengths and angles | longdom.org |
| Crystal Structure | X-ray Diffraction | cis-fluorine-bridged tetramer | rsc.orgrsc.org |
| Intermolecular Interactions | DFT | Pnictogen bonding network | rsc.org |
| Thermodynamic Stability | DFT | Calculation of formation energies | rsc.orgaps.org |
This table is illustrative and intended to represent the types of data obtained from theoretical studies. Specific values would be dependent on the exact computational parameters used.
For even greater accuracy in energy and reactivity predictions, researchers turn to ab initio methods. These methods are based on first principles of quantum mechanics without empirical parameters. mdpi.com High-level ab initio calculations, such as coupled-cluster (CC) methods, can provide benchmark data for thermochemical properties. osti.gov
While computationally more demanding, ab initio methods are invaluable for obtaining highly accurate predictions of properties like heats of formation and reaction energies. osti.govresearchgate.net These calculations can be used to validate and refine the results from more computationally efficient DFT methods. cecam.org The goal is often to achieve "chemical accuracy," typically defined as within 1 kcal/mol of experimental values. osti.gov
Computational Prediction of Spectroscopic Parameters (NMR, IR, Raman)
Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. arxiv.org For this compound, theoretical predictions of NMR, IR, and Raman spectra are essential for its characterization.
Calculations of vibrational frequencies using DFT methods can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. longdom.org It is common practice to scale the calculated frequencies to better match the experimental observations. longdom.org Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, providing theoretical spectra that can be compared with experimental data. longdom.org
Reaction Pathway Modeling and Transition State Analysis
Understanding the reactivity of this compound, particularly its role as a fluorinating agent, requires the modeling of reaction pathways and the analysis of transition states. researchgate.net Computational methods can map out the potential energy surface of a reaction, identifying the minimum energy pathways and the structures of transition states.
This type of analysis is crucial for elucidating reaction mechanisms. For instance, in fluorination reactions, it can help to understand how the transfer of fluorine from SbCl₃F₂ to a substrate occurs. The active species in such reactions is often a mixed antimony halide like antimony trifluorodichloride (SbCl₂F₃), which can be formed in situ. wikipedia.org
Solvation Effects and Molecular Dynamics Simulations
The behavior of this compound in solution is influenced by solvation effects. Molecular dynamics (MD) simulations, particularly those based on ab initio or DFT-level calculations (AIMD), can provide a dynamic picture of the solute-solvent interactions. rsc.orgucl.ac.uk
MD simulations can reveal how solvent molecules arrange around the solute and how this solvation shell affects its structure and reactivity. mdpi.comrsc.org These simulations are particularly important for understanding reactions that occur in the liquid phase. The interplay between the solute and solvent can significantly alter reaction barriers and pathways. nih.gov
Theoretical Insights into Lewis Acidity and Halogenating Capabilities
Antimony compounds are well-known for their Lewis acidity, and antimony(V) fluoride (B91410) (SbF₅) is a renowned superacid. acs.orgresearchgate.net Theoretical calculations provide a framework for quantifying and understanding the Lewis acidity of this compound. By calculating properties such as the fluoride ion affinity, researchers can compare the Lewis acidity of SbCl₃F₂ to other pnictogen halides. acs.org
These theoretical studies have shown that antimony compounds often exhibit the highest Lewis acidity within their group, a result of a delicate balance between stabilizing and destabilizing energetic contributions. acs.org The strong Lewis acidity of antimony halides is directly related to their efficacy as halogenating agents. researchgate.net Theoretical models can help to explain how the Lewis acidic center activates a substrate, facilitating the halogen exchange reaction.
Coordination Chemistry and Complex Formation of Antimony Difluoride Trichloride
Adduct Formation with Diverse Lewis Bases (e.g., N-, O-, S-donor Ligands)
As a potent Lewis acid, antimony(V) difluoride trichloride (B1173362) is expected to react readily with a wide array of Lewis bases. The central antimony atom, in its +5 oxidation state, is electron-deficient and can accept electron pairs from donor atoms like nitrogen, oxygen, and sulfur. This interaction leads to the formation of stable Lewis acid-base adducts. researchgate.netcollegedunia.com The reactivity is analogous to that of SbCl₅, which forms numerous isolable adducts with organic and inorganic bases. researchgate.net The coordination of a Lewis base to the antimony center results in an increase in the coordination number, typically from five to six, yielding a distorted octahedral geometry around the antimony atom.
Examples of donor ligands that readily form adducts with antimony pentahalides include:
N-donors: Amines, pyridines, and nitriles. bohrium.comscilit.comrsc.org
O-donors: Ethers, ketones, sulfoxides, and phosphine (B1218219) oxides. chemrxiv.org
S-donors: Thioethers and thioureas.
The stoichiometry of adducts formed between antimony(V) halides and Lewis bases is most commonly 1:1, resulting in a hexacoordinate antimony center. However, 1:2 adducts are also known, particularly with smaller, less sterically demanding ligands. The thermodynamic stability of these adducts is generally high, reflecting the strong Lewis acidic character of the antimony(V) center.
The Gutmann-Beckett method, which uses SbCl₅ in 1,2-dichloroethane (B1671644) as a reference, is a standard for quantifying the donor ability (Donor Number or DN) of Lewis bases. mdpi.com The high enthalpy of adduct formation for SbCl₅ with various bases indicates strong thermodynamic stability. researchgate.net It is expected that SbCl₃F₂ would exhibit comparable, if not slightly modified, Lewis acidity. The presence of electronegative fluorine atoms would likely enhance the acidity at the antimony center compared to SbCl₅, leading to highly stable adducts. The equilibrium for adduct formation, shown with a generic Lewis base (L), lies far to the right:
SbCl₃F₂ + L ⇌ L·SbCl₃F₂
The stability of these adducts is influenced by both the electronic and steric properties of the Lewis base. Stronger sigma-donors and less sterically hindered bases generally form more stable complexes.
| Lewis Acid | Lewis Base (L) | Adduct Stoichiometry (Acid:Base) | Reference Compound Class |
| SbCl₅ | Pyridine (B92270) | 1:1 | N-Donor Adduct |
| SbCl₅ | Tetrahydrofuran (THF) | 1:1 | O-Donor Adduct |
| SbCl₅ | Dimethyl Sulfoxide (DMSO) | 1:1 | O-Donor Adduct |
| SbCl₅ | Triphenylphosphine oxide (TPPO) | 1:1 | O-Donor Adduct |
| BF₃ | Acetonitrile (B52724) | 1:1 | N-Donor Adduct |
This table presents representative adducts of related Lewis acids to illustrate common stoichiometries.
In the absence of external Lewis bases, antimony(V) chlorofluorides often satisfy their coordination sphere by forming oligomeric structures through halide bridging. A prime example is antimony dichloride trifluoride (SbCl₂F₃), which exists in the solid state as a cis-fluorine-bridged tetramer, [SbCl₂F₃]₄. In this structure, each antimony atom is octahedrally coordinated to two chlorine atoms, two terminal fluorine atoms, and two bridging fluorine atoms. This self-association can be viewed as an intramolecular Lewis acid-base interaction where a fluorine atom from one molecule donates a lone pair to the antimony center of a neighboring molecule.
When a stronger, external Lewis base (L) is introduced, this oligomeric structure is typically cleaved to form a monomeric adduct, L·SbCl₃F₂. X-ray crystallographic studies on numerous L·SbX₅ adducts reveal a consistent structural motif: a distorted octahedral geometry around the central antimony atom. The ligand L occupies one coordination site, with the five halide atoms occupying the remaining positions. The geometry is often distorted due to the differing steric and electronic influences of the chloride, fluoride (B91410), and organic ligands.
Formation of Anionic Complexes (e.g., Fluorochlorostibates)
The strong Lewis acidity of antimony(V) difluoride trichloride also allows it to act as a halide ion acceptor, reacting with sources of fluoride or chloride ions to form stable, complex anionic species known as halostibates or, more specifically, fluorochlorostibates. The general reaction involves the addition of a halide salt, such as an alkali metal halide or a tetraalkylammonium halide, to SbCl₃F₂.
SbCl₃F₂ + X⁻ → [SbCl₃F₂X]⁻ (where X = F or Cl)
The resulting anions, such as hexafluoroantimonate ([SbF₆]⁻) and hexachloroantimonate ([SbCl₆]⁻), are well-known for their stability and are often used as non-coordinating anions. Mixed fluorochloroantimonate(V) anions, for example [SbCl₄F₂]⁻, can also be formed.
The synthesis of fluorochlorostibate salts is typically achieved by reacting the parent antimony(V) halide with a stoichiometric amount of a halide salt in an appropriate solvent, such as sulfur dioxide or acetonitrile. The isolation of specific anionic species depends on the reactants, stoichiometry, and reaction conditions. For instance, reacting SbCl₃ with a chloride abstracting agent in the presence of a ligand can lead to complex chloroantimonate anions like the [Sb₂Cl₈]²⁻ dianion, which consists of two edge-sharing, octahedrally coordinated antimony centers. bohrium.comscilit.com
Crystallographic analysis of these anionic complexes provides precise information on their geometry. For example, the [SbCl₆]⁻ anion is a classic example of a regular octahedral (Oₕ) geometry. In mixed-halide anions like [SbCl₄F₂]⁻, isomers (cis or trans) are possible, and their formation can be influenced by the nature of the counter-ion and crystallization conditions.
| Complex Anion | Counter-Ion Example | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) |
| [SbCl₆]⁻ | [C₅H₅NH]⁺ | Monoclinic | P2₁/c | Sb-Cl: 2.36 - 2.39 | Cl-Sb-Cl: ~90 & ~180 |
| [Sb₂Cl₈]²⁻ | [LSbCl₂]⁺ | Triclinic | P-1 | Sb-Cl(terminal): ~2.35 | Cl-Sb-Cl: 85-95 & 168-175 |
| Sb-Cl(bridging): ~2.70 |
Data presented are for representative chloroantimonate anions to illustrate typical structural parameters. L = Bis(α-iminopyridine).
Vibrational spectroscopy (Raman and Infrared) is a powerful tool for identifying complex halostibate anions. Each anion exhibits a characteristic pattern of vibrational modes corresponding to the stretching and bending of the antimony-halide bonds. For a regular octahedral species like [SbCl₆]⁻, the Raman spectrum is particularly simple and diagnostic, showing strong, polarized bands for the symmetric stretching modes (A₁g). The introduction of different halides, as in a [SbCl₃F₃]⁻ anion, lowers the symmetry and results in more complex spectra with additional active modes. The Sb-F stretching vibrations are typically observed at higher frequencies (500-700 cm⁻¹) compared to the Sb-Cl stretching vibrations (300-400 cm⁻¹), allowing for clear differentiation. researchgate.net
¹⁹F NMR spectroscopy is also highly informative for solution-state studies, providing information on the number of distinct fluorine environments in a complex anion and any dynamic processes, such as halide exchange.
Cationic Antimony(V) Species and Autoionization Phenomena
While less common than anionic complex formation, the generation of cationic antimony(V) species from neutral precursors is a known phenomenon. uvic.ca This can be achieved by abstracting a halide ion from SbCl₃F₂ using a Lewis acid that is even stronger than the parent molecule itself.
A more intrinsic process for forming ions is autoionization (or self-ionization). This occurs when one molecule of an antimony pentahalide acts as a halide donor (a Lewis base) and a second molecule acts as a halide acceptor (a Lewis acid). For antimony pentafluoride, this process is well-established and leads to the formation of the [Sb₂F₁₁]⁻ anion and the corresponding [SbF₄]⁺ cation, although the cation often exists as part of a larger, solvated, or bridged assembly. researchgate.net
2 SbF₅ ⇌ [SbF₄]⁺ + [Sb₂F₁₁]⁻
A similar autoionization equilibrium can be proposed for antimony difluoride trichloride, which could involve the transfer of either a fluoride or a chloride ion:
2 SbCl₃F₂ ⇌ [SbCl₂F₂]⁺ + [SbCl₄F₂]⁻ (via fluoride transfer) 2 SbCl₃F₂ ⇌ [SbCl₃F]⁺ + [SbCl₃F₃]⁻ (via chloride transfer)
The position of this equilibrium is generally far to the left, but the resulting ions can be trapped or stabilized by other reagents in solution. The formation of cationic species like [SbCl₃F]⁺ is a key step in certain catalytic processes where the highly electrophilic cation acts as the active species. rsc.org The synthesis of stable salts containing these cations often requires the use of very weakly coordinating anions and inert solvents. bohrium.comscilit.com
Oligomerization and Polymerization Behavior in Solution and Solid State
This compound (SbCl₃F₂) exhibits a pronounced tendency towards oligomerization, a behavior primarily driven by the formation of fluorine bridges between antimony centers. This characteristic is a recurring theme in the chemistry of antimony halides.
In the solid state, X-ray crystallography has revealed that this compound exists as cis-fluorine-bridged tetramers. rsc.org Within this tetrameric structure, each antimony atom is octahedrally coordinated to three chlorine atoms and three fluorine atoms. rsc.org The bridging fluorine atoms link the antimony centers, creating a larger, more complex molecular assembly. This structural arrangement highlights the Lewis acidic nature of the antimony center and the ability of fluorine to act as a bridging ligand.
The formation of these oligomeric species is not limited to the solid state. In solution, particularly in non-coordinating or weakly coordinating solvents, there is evidence to suggest that similar oligomeric or polymeric species persist. The dismutation reactions observed in mixtures of antimony halides, leading to the formation of mixed halide species, are thought to be driven by the stability of these fluorine-bridged polymeric neutral or anionic species. researchgate.net
The oligomerization behavior can be influenced by the presence of other molecules. For instance, while antimony pentafluoride forms dimeric complexes with acetonitrile and pyridine, the related antimony trifluoride also forms dimeric structures. rsc.org This suggests that the fundamental tendency for antimony fluorides to form bridged structures is a key factor in their coordination chemistry.
It is important to note that the degree of oligomerization can be influenced by several factors, including the solvent, the concentration, and the presence of other coordinating species. The general trend observed is that in the absence of strong donor molecules, this compound will self-assemble into oligomeric structures through fluorine bridging to satisfy the coordination requirements of the antimony atoms.
Interactions with Organometallic Species
The interactions of this compound with organometallic species are multifaceted, reflecting the Lewis acidic character of the antimony center and the potential for halogen exchange reactions. While specific studies focusing solely on the reactions of this compound with organometallic reagents are not extensively detailed in the provided search results, the broader chemistry of organoantimony compounds and antimony halides provides a framework for understanding these potential interactions.
A primary mode of interaction involves the reaction of antimony halides with organometallic reagents such as organolithium or Grignard reagents. wikipedia.org This type of reaction is a standard method for the synthesis of organoantimony compounds, where the halogen atoms on the antimony are replaced by organic groups. For example, antimony trichloride reacts with organolithium or Grignard reagents to form tricoordinate organoantimony compounds known as stibines (R₃Sb). wikipedia.org It is plausible that this compound would undergo similar reactions, leading to the formation of organofluoroantimony compounds.
Furthermore, antimony compounds can act as Lewis acids in their interactions with organometallic species. Stibines, for instance, are weak Lewis acids. wikipedia.org The Lewis acidity of this compound would be expected to be significant, and it could form adducts with electron-rich organometallic complexes.
The Swarts reaction, which utilizes a mixture of antimony trifluoride and a chlorine source (like antimony pentachloride) to generate antimony trifluorodichloride (SbCl₂F₃) for fluorinating organic compounds, provides insight into the reactivity of mixed antimony halides. wikipedia.orgaskfilo.com This highlights the potential for this compound to act as a fluorinating agent towards certain organometallic compounds, where a halogen on the metal or organic ligand could be exchanged for fluorine.
While direct experimental data on the specific reactions of this compound with various organometallic species is limited in the provided results, the established principles of organoantimony chemistry suggest that its interactions would be characterized by ligand exchange reactions, formation of adducts, and potential fluorination of the organometallic substrate.
Catalytic Applications of Antimony Difluoride Trichloride in Synthetic Chemistry
Lewis Acid Catalysis in Organic Transformations
Antimony halides are well-established Lewis acids, a property that underpins their use as catalysts in numerous organic reactions. Antimony(V) compounds, in particular, are noted for their strong electron-accepting capabilities.
Friedel-Crafts Alkylation and Acylation Reactions
The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, typically employs a strong Lewis acid catalyst to facilitate the alkylation or acylation of an aromatic ring. Antimony pentachloride (SbCl₅) is a known effective catalyst for these transformations. Patents have described the use of antimony pentahalides, sometimes activated with hydrogen fluoride (B91410), for industrial Friedel-Crafts processes. However, specific studies detailing the efficacy, selectivity, and substrate scope of antimony difluoride trichloride (B1173362) as a catalyst in either Friedel-Crafts alkylation or acylation are not present in the surveyed literature.
Selective Halogenation Reactions
Antimony halides play a significant role in halogen exchange reactions, a process often referred to as halex reactions. Antimony trifluoride (SbF₃) is a key reagent in the Swarts reaction, which converts organic chlorides to fluorides. The active species in these reactions is often generated in situ and can be a mixed antimony chlorofluoride. For instance, the reaction of antimony trifluoride with chlorine or antimony pentachloride can produce species such as antimony trichlorodifluoride (SbCl₂F₃), which is chemically equivalent to antimony difluoride trichloride. Despite this implicit involvement, dedicated studies on the use of isolated this compound as a selective halogenation catalyst, including reaction conditions and yields, are not available.
Polymerization and Copolymerization Processes
The use of antimony compounds as polymerization catalysts is well-documented, especially in the production of polyesters such as polyethylene (B3416737) terephthalate (B1205515) (PET). Antimony trioxide (Sb₂O₃) and antimony acetate (B1210297) are the most common industrial catalysts for this purpose. Their function involves facilitating the polycondensation steps of the polymerization process. While the catalytic activity of these antimony compounds is extensively studied, there is no available research that specifically investigates the application of this compound in any polymerization or copolymerization processes.
Stereoselective Catalysis Employing Chiral this compound Adducts
The synthesis of single-enantiomer products through stereoselective catalysis is a major goal in modern organic chemistry. This is often achieved by using chiral ligands to modify a metal catalyst. While there are reports on the use of antimony(V) chloride in combination with other reagents to promote stereoselective reactions, such as the Michael reaction, the field of chiral antimony catalysis is still developing. The synthesis of chiral antimony-halide hybrid materials has also been explored. However, the literature search yielded no information on the synthesis of chiral adducts derived from this compound or their application in any form of stereoselective catalysis.
Catalyst Design and Heterogenization Strategies for Recyclable Systems
Creating robust, recyclable catalysts is essential for developing sustainable chemical manufacturing processes. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, is a common strategy to facilitate catalyst recovery and reuse. Research into the recycling of antimony-based catalysts from industrial streams exists, and methods for immobilizing antimony waste have been explored. For example, techniques using magnetic carbon nanospheres for the recovery of antimony(III) have been reported. Nevertheless, there are no specific studies available that describe the design, synthesis, or application of heterogenized, recyclable catalytic systems based on this compound.
Activation of Small Molecules in Catalytic Cycles
The catalytic activation of small, abundant molecules such as carbon dioxide (CO₂) and dinitrogen (N₂) is a critical area of research for addressing environmental and energy challenges. Various antimony compounds have been investigated for their potential to activate CO₂, often in the context of electrocatalysis or photocatalysis where they can be part of alloyed or composite materials that facilitate the reduction of CO₂ to valuable chemicals like formate (B1220265) or carbon monoxide. However, there is no specific research available that demonstrates the use of this compound in the catalytic activation of any small molecules.
Applications of Antimony Difluoride Trichloride in Materials Science and Inorganic Synthesis
Precursor Chemistry for Advanced Fluorine-Containing Materials
Antimony difluoride trichloride (B1173362) and its related chlorofluorides are valuable as precursors for materials incorporating fluorine. Their utility is largely centered on their capacity for halogen exchange reactions.
Antimony(V) chlorofluorides are key reagents in fluorination chemistry. The active species in the well-known Swarts reaction, used for converting chlorides to fluorides, is often antimony trifluorodichloride (SbCl₂F₃), which can be generated from antimony trifluoride and chlorine or antimony pentachloride. wikipedia.org This highlights the role of mixed antimony chlorofluorides in synthesizing fluorine-containing compounds. wikipedia.orggoogle.com
The reactivity of antimony halides as fluorinating agents follows a general trend, with mixed halides being more potent than antimony trifluoride alone: SbF₃ < SbF₃ + SbCl₅ < SbF₃Cl₂ < SbF₅. google.com
The synthesis of antimony difluoride trichloride itself showcases the creation of a mixed metal halide. It has been prepared from the reaction of SbCl₄F and SbF₅ in liquid sulfur dioxide. rsc.org X-ray crystallography revealed that the resulting compound, [SbCl₃F₂]₄, exists as a tetramer with cis-fluorine bridges connecting the antimony centers. rsc.org Each antimony atom in this structure is in a distorted octahedral environment, coordinated to three chlorine and three fluorine atoms. rsc.org This precursor can then be used in further reactions, leveraging its Lewis acidic nature and its potential to act as a fluorine source for the synthesis of other novel metal fluorides and mixed halides.
Table 1: Synthesis and Structural Data for Antimony Trichloride Difluoride
| Parameter | Value | Reference |
| Precursors | SbCl₄F and SbF₅ | rsc.org |
| Solvent | Liquid SO₂ | rsc.org |
| Crystal System | Tetragonal | rsc.org |
| Space Group | I̅4 | rsc.org |
| Molecular Structure | cis-fluorine-bridged tetramers | rsc.org |
| Antimony Coordination | Distorted octahedral | rsc.org |
Routes to Perovskite Materials and Optoelectronic Components
While direct application of this compound in perovskite synthesis is not extensively documented, related antimony compounds, particularly antimony(III) fluoride (B91410) (SbF₃), have been successfully used to modify and improve perovskite materials for optoelectronic applications. researchgate.netrsc.org These studies provide insight into the potential roles for antimony-based precursors.
For instance, SbF₃ has been used as a potent hole suppressor in tin(II)-halide perovskites. researchgate.net Doping CsSnI₃ perovskite films with small amounts of SbF₃ was shown to effectively modulate the hole concentration, a critical factor that often hinders the performance of such devices. researchgate.net In another study, incorporating SbF₃ into the tin dioxide (SnO₂) electron-transport layer (ETL) of a perovskite solar cell significantly enhanced its power conversion efficiency from 19.89% to 21.42%. rsc.org The improvement was attributed to increased electron mobility in the ETL, better quality at the ETL/perovskite interface, and reduced charge-carrier recombination in the perovskite film. rsc.org
Furthermore, all-inorganic, lead-free antimony perovskites, such as Cs₃Sb₂ClₓBr₉₋ₓ, have been synthesized via methods like antisolvent recrystallization at room temperature, demonstrating the direct use of antimony halides as primary building blocks for these advanced materials. monash.edu
Development of Functional Antimony-Containing Frameworks and Coordination Polymers
The Lewis acidic character of antimony halides makes them suitable for forming coordination complexes and frameworks. Research into the coordination chemistry of antimony fluorides reveals the formation of complex molecular structures. For example, dimeric antimony fluorides like Sb₂F₁₀ (from SbF₅) and Sb₂F₆ (from SbF₃) have been shown to form structurally characterized molecular complexes with ligands such as acetonitrile (B52724) (AN) and pyridine (B92270) (Py). rsc.org
The complex Sb₂F₁₀·AN and Sb₂F₆·Py are the first structurally characterized examples of compounds containing dimeric antimony fluorides. rsc.org This demonstrates the ability of antimony fluorides to act as building blocks for more complex supramolecular assemblies. The bonding in these frameworks is described as a network of pnictogen bonds. rsc.org Similarly, antimony(III) fluoride forms complexes with amino acids like glycine, indicating its versatility in coordination chemistry. sigmaaldrich.com Although specific studies focusing on this compound as a node in coordination polymers are limited, its properties suggest it could be a valuable component for designing new functional frameworks.
Applications in Chemical Vapor Deposition (CVD) and Thin Film Growth
There is limited direct evidence for the use of this compound in Chemical Vapor Deposition (CVD) processes. However, related antimony compounds are utilized in the fabrication of thin films for electronic and optical applications. Antimony(III) fluoride has been reported as a component in the preparation of transparent conductive films. nih.gov The development of thin films is crucial for many optoelectronic devices, including the perovskite solar cells mentioned previously, where thin electron-transport layers are critical for performance. rsc.org The volatility and reactivity of mixed halides like this compound could potentially be exploited for thin film deposition, although this application requires further research.
Role in the Fabrication of Advanced Coatings and Surface Modifications
The application of this compound in advanced coatings is not widely reported, but the use of simpler antimony fluorides in related fields is well-established. Antimony(III) fluoride is used in the production of ceramic enamels and glazes. wikipedia.orgnih.govchemicalbook.com These materials form hard, protective, and often decorative coatings on various substrates. The role of antimony fluoride in these applications is to modify the properties of the glass matrix, such as its melting point, refractive index, and durability. This established use in creating robust coatings suggests that more complex fluorides like this compound could offer pathways to new coating materials with tailored properties.
Environmental Aspects of Antimony Difluoride Trichloride Transformation
Hydrolysis and Solvolysis Pathways in Aqueous and Non-Aqueous Media
Upon contact with water, antimony difluoride trichloride (B1173362) is expected to undergo rapid hydrolysis. This reaction is characteristic of antimony halides. For instance, antimony trichloride (SbCl₃) readily hydrolyzes in the presence of a limited amount of water to form antimony oxychloride (SbOCl) and hydrogen chloride (HCl). wikipedia.orgsciencemadness.org Similarly, antimony trifluoride (SbF₃) undergoes hydrolysis, particularly in hot aqueous solutions, yielding basic antimony fluoride (B91410). google.comnoaa.gov
Given its composition, the hydrolysis of antimony difluoride trichloride in aqueous media would likely proceed through a pathway that results in the formation of various antimony oxyhalides, such as antimony oxychloride and antimony oxyfluoride, along with the release of hydrochloric and hydrofluoric acids. The general reaction can be represented as:
SbCl₃F₂ + H₂O → SbOClₓFᵧ + HCl + HF (unbalanced)
The exact stoichiometry and the nature of the resulting oxyhalide species would depend on factors like the concentration of the reactants, the temperature, and the pH of the aqueous medium. In non-aqueous environments containing other solvents (solvolysis), the transformation pathways would be dictated by the specific solvent's reactivity with the antimony-halogen bonds.
Photochemical and Radiolytic Degradation Studies
Photochemical processes can influence the speciation and mobility of antimony in the environment. For example, the photochemical reduction of antimony(V) to the more toxic antimony(III) can occur in the presence of certain organic acids under UV irradiation. acs.org Conversely, some antimony compounds, like antimony(III) oxide (Sb₂O₃), can act as photocatalysts, promoting the degradation of organic pollutants under UV light. unl.pt Lead-free antimony halide perovskites have also been investigated for their potential in the photochemical reduction of carbon dioxide. monash.edumonash.edu It is plausible that this compound, or its hydrolysis products, could participate in environmentally relevant photochemical reactions, potentially altering its oxidation state or forming reactive radical species.
Information regarding the radiolytic degradation of antimony compounds is also limited. osti.gov In general, ionizing radiation can induce redox transformations in dissolved metal species. The theranostic potential of antimony isotopes like ¹¹⁹Sb is being explored in medicine, which involves understanding its chemistry under conditions that can generate reactive species, similar to what might occur during radiolysis. nih.govresearchgate.net
Interactions with Environmental Matrices (e.g., Soils, Sediments, Minerals)
Once released and hydrolyzed in the environment, the resulting antimony species will interact with various environmental matrices. The mobility and fate of antimony are significantly influenced by its adsorption to soils, sediments, and minerals. ffi.nogeologyscience.ru
Key factors governing these interactions include:
pH: The sorption of antimony is highly pH-dependent. Antimony(V) sorption is generally higher at low pH values (below pH 6), while antimony(III) can be sorbed over a broader pH range. researchgate.netmdpi.com
Redox Potential: The oxidation state of antimony, primarily Sb(III) and Sb(V), is a critical factor in its environmental behavior. pan.pl
Mineral Composition: Iron and manganese (oxy)hydroxides are major sinks for antimony in soils and sediments, showing a high affinity for both Sb(III) and Sb(V). researchgate.netresearchgate.net
Organic Matter: Soil organic matter, such as humic substances, can also bind with antimony, affecting its mobility. researchgate.netpan.pl
The transformation products of this compound are expected to follow these established interaction patterns. The high mobility of antimony in some soil types has been noted, which can lead to the contamination of water resources. ffi.no
Table 1: Factors Influencing Antimony Interaction with Environmental Matrices
| Factor | Influence on Antimony Behavior | References |
|---|---|---|
| pH | Affects the surface charge of minerals and the speciation of antimony, with Sb(V) sorption decreasing at higher pH. | researchgate.netmdpi.com |
| Redox Potential (Eh) | Determines the dominant oxidation state, with Sb(V) favored under oxic conditions and Sb(III) under anoxic conditions. | pan.pl |
| Fe/Mn Oxides | Act as primary sorbents for antimony in soils and sediments. | researchgate.netresearchgate.net |
| Organic Matter | Can form complexes with antimony, influencing its bioavailability and transport. | researchgate.netpan.pl |
Speciation and Identification of Environmental Transformation Products
The environmental transformation of this compound will lead to various antimony species. The toxicity and mobility of antimony are highly dependent on its chemical form. nih.govamericanelements.com
The initial hydrolysis products would be Sb(III) oxyhalides. In oxic environments, Sb(III) can be oxidized to the less toxic but generally more mobile Sb(V) state, which predominantly exists as the Sb(OH)₆⁻ anion in aqueous solutions. pan.plnih.gov Under reducing conditions, Sb(III) species like Sb(OH)₃ will be more prevalent. pan.pl
Common environmental transformation products of antimony include:
Antimony(III) oxide (Sb₂O₃)
Antimony(V) oxide (Sb₂O₅)
Antimony oxychloride (SbOCl)
Complexes with natural organic matter
Adsorbed species on mineral surfaces
Furthermore, microbial activity can lead to the methylation of antimony, forming volatile organoantimony compounds such as monomethylstibine and dimethylstibine, which can influence the atmospheric transport of antimony. nih.gov
Table 2: Common Environmental Speciation of Antimony
| Species | Oxidation State | Common Environmental Conditions | Toxicity |
|---|---|---|---|
| Sb(OH)₃ | Sb(III) | Anoxic/Reducing | Higher |
| Sb(OH)₆⁻ | Sb(V) | Oxic/Aerobic | Lower |
| Organoantimony compounds | Sb(III)/Sb(V) | Mediated by microbial activity | Variable |
Analytical Methodologies for Environmental Monitoring (excluding bio-monitoring)
Effective monitoring of antimony contamination resulting from the transformation of compounds like this compound relies on sensitive and selective analytical techniques. rsc.org
For the determination of total antimony concentrations in environmental samples such as water, soil, and sediment, several methods are employed:
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly favored technique due to its low detection limits (in the pg/mL range) and reduced spectral interferences. rsc.orgaaru.edu.jo
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): Also widely used for determining total antimony concentrations. rsc.orgaaru.edu.jo
Atomic Absorption Spectrometry (AAS): Both flame and graphite (B72142) furnace AAS can be used for antimony analysis. aaru.edu.jo
For speciation analysis , which is crucial for assessing the environmental risk of antimony, hyphenated techniques are necessary to separate the different chemical forms before detection:
High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS): This is the state-of-the-art method for separating and quantifying different antimony species, including Sb(III), Sb(V), and various organoantimony compounds. rsc.org
Hydride Generation-Atomic Fluorescence Spectrometry (HG-AFS): Often used for sensitive detection of inorganic antimony species.
Sample preparation is a critical step, especially for solid matrices like soil and sediment. Microwave-assisted digestion with strong acids is commonly used to extract total antimony. ffi.noaaru.edu.jo For speciation, milder extraction procedures are required to preserve the original chemical forms of antimony.
Table 3: Comparison of Analytical Methods for Environmental Antimony Monitoring
| Technique | Analyte | Advantages | Limitations | References |
|---|---|---|---|---|
| ICP-MS | Total Antimony | High sensitivity, low detection limits, multi-element capability. | Higher cost, potential for polyatomic interferences. | rsc.orgaaru.edu.jo |
| ICP-AES | Total Antimony | Robust, good for higher concentrations. | Lower sensitivity than ICP-MS. | rsc.orgaaru.edu.jo |
| HPLC-ICP-MS | Antimony Speciation | Provides detailed information on different chemical forms. | Complex instrumentation, requires careful method development. | rsc.org |
| HG-AFS | Inorganic Antimony | High sensitivity for hydride-forming species. | May not be suitable for all antimony species. | researchgate.net |
Future Research Directions and Emerging Frontiers in Antimony Difluoride Trichloride Chemistry
Exploration of Sustainable and Green Synthetic Methodologies
Traditional synthesis routes for antimony halides often involve reagents and conditions that are not environmentally benign. A major future direction will be the development of sustainable and green synthetic methodologies for antimony difluoride trichloride (B1173362) (SbCl₃F₂). Research in this area will likely focus on processes that minimize waste, reduce energy consumption, and utilize less hazardous starting materials.
Table 1: Comparison of Potential Synthetic Methodologies for Antimony Difluoride Trichloride
| Methodology | Potential Advantages | Research Challenges |
| Flow Chemistry | Enhanced safety, precise control over reaction parameters, potential for continuous production. researchgate.net | Reactor design for handling corrosive reagents, optimization of flow rates and temperature profiles. |
| Mechanochemistry | Solvent-free or reduced-solvent reactions, potential for novel reactivity. | Understanding reaction mechanisms under mechanical stress, scalability of the process. |
| Electrochemical Synthesis | Use of electricity as a clean reagent, potential for mild reaction conditions. | Electrolyte and electrode material selection, controlling product selectivity. |
| Biocatalysis | Highly selective transformations, environmentally friendly conditions. | Identifying or engineering enzymes capable of forming Sb-F and Sb-Cl bonds (currently a significant challenge). |
Development of In Situ Spectroscopic and Real-Time Reaction Monitoring Techniques
A deeper understanding of the formation and reactivity of this compound requires advanced analytical techniques capable of monitoring reactions in real time. The development of in situ spectroscopic methods is crucial for elucidating reaction mechanisms, identifying transient intermediates, and optimizing reaction conditions.
Techniques such as Raman, Mössbauer, and Nuclear Magnetic Resonance (NMR) spectroscopy have already been used to characterize antimony halides. researchgate.net Future research will likely focus on adapting these and other techniques for real-time monitoring of the dynamic equilibria and species present in solution during synthesis and catalysis. For example, ¹⁹F and ¹¹⁹Sn NMR have been used to study the reactions of metal fluorides with metal chlorides in various solvents, demonstrating the power of this technique to probe halogen exchange reactions. researchgate.netresearchgate.net Applying similar in situ NMR methods to reactions involving SbCl₃F₂ could provide invaluable mechanistic insights.
Design of Highly Efficient and Tunable Catalytic Systems
This compound is known to be an active catalyst in fluorination reactions, particularly in the synthesis of organofluorine compounds. researchgate.netacs.org It serves as a potent Lewis acid, facilitating the exchange of chlorine for fluorine atoms. researchgate.net Future research will aim to design more efficient and highly tunable catalytic systems based on this compound.
The catalytic activity of antimony halides is often linked to the in situ formation of mixed halide species. researchgate.netacs.org A key area of exploration will be the ability to fine-tune the Lewis acidity and reactivity of the catalyst by systematically varying the fluorine-to-chlorine ratio. This could lead to catalysts with enhanced selectivity for specific fluorination targets, minimizing the formation of byproducts. The development of supported this compound catalysts on solid materials could also offer advantages in terms of catalyst separation, recovery, and reuse, contributing to more sustainable industrial processes.
Table 2: Key Fluorination Reactions Catalyzed by Antimony Halides
| Substrate | Product | Catalyst System | Significance |
| Tetrachloroethylene (CCl₂=CCl₂) | 1,1,2-Trichloro-1,2-difluoroethane (CClF₂CHCl₂) | SbCl₅ / HF (forms SbCl₃F₂ in situ) researchgate.netacs.org | Production of hydrochlorofluorocarbons (HCFCs). |
| bis-1,3-trichloromethylbenzene | 1-trifluoromethyl-3-trichloromethylbenzene | SbCl₅ / HF acs.org | Synthesis of fluorinated aromatic building blocks. |
| Carbon tetrachloride (CCl₄) | Trichlorofluoromethane (CFC-11) | SbCl₃ / SbCl₅ / HF wikipedia.org | Historical production of chlorofluorocarbons (CFCs). |
Integration of this compound into Multifunctional Materials and Nanostructures
The unique properties of antimony halides open up possibilities for their integration into advanced materials. Future research is expected to explore the incorporation of this compound or its derivatives into multifunctional materials and nanostructures. For example, antimony trichloride has been used as a dopant source for creating conductive thin films of antimony-doped tin oxide. researchgate.net Similar strategies could be employed with SbCl₃F₂ to create novel doped materials with tailored electronic or optical properties.
Another potential application lies in the area of flame retardants. Antimony oxides are well-known synergists for halogenated flame retardants, forming volatile antimony trihalides and oxyhalides that inhibit combustion in the gas phase. taylorandfrancis.com Research into using SbCl₃F₂ as a precursor for flame-retardant coatings or as an additive in polymer composites could lead to materials with enhanced fire safety. The synthesis of nanostructured materials, such as nanoparticles or nanowires containing antimony, chlorine, and fluorine, could also unlock novel properties and applications.
Advanced Theoretical Predictions and Experimental Validation of Undiscovered Reactivity
Computational chemistry and theoretical modeling will play a pivotal role in predicting new reactivity patterns and properties of this compound. Advanced theoretical calculations can provide insights into the electronic structure, bonding, and thermochemistry of this and related compounds. This can help rationalize its known catalytic activity and guide the search for new, undiscovered reactions.
For example, density functional theory (DFT) calculations could be used to model reaction pathways for fluorination reactions, identify the transition states, and predict reaction kinetics. This theoretical groundwork can significantly accelerate the experimental discovery of new catalytic applications. The crystal structure of this compound, which has been determined by X-ray crystallography to be a cis-fluorine-bridged tetramer, provides a solid foundation for building accurate theoretical models. rsc.org The synergy between advanced theoretical predictions and targeted experimental validation will be key to unlocking the full potential of this reactive compound.
Interdisciplinary Research with Fields Such as Quantum Information Science and Advanced Materials Engineering
Looking further ahead, interdisciplinary research will open up new and unforeseen frontiers for this compound chemistry. While currently speculative, collaborations with fields like quantum information science and advanced materials engineering could yield transformative discoveries.
In materials engineering, the compound could be explored as a precursor in chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes to create novel thin films with unique compositions and properties. The controlled incorporation of antimony, fluorine, and chlorine into semiconductor or optical materials could lead to advancements in electronics and photonics. In the realm of quantum information science, certain heavy element compounds are being investigated for their unique electronic and magnetic properties. While direct applications are not yet established, the specific combination of a heavy p-block element (antimony) with highly electronegative halogens could, in principle, lead to materials with interesting spin-orbit coupling effects that might be relevant to future quantum technologies.
Q & A
Q. What are the standard laboratory protocols for synthesizing antimony trichloride (SbCl₃) and ensuring purity?
-
Methodological Answer : SbCl₃ is typically synthesized by reacting stibnite (Sb₂S₃) with concentrated hydrochloric acid under controlled distillation. The reaction proceeds as:
To minimize hydrolysis, distillation is performed to isolate SbCl₃ from by-products like HCl and steam. Post-synthesis, sublimation under inert conditions is recommended to remove oxygen-containing impurities . For higher purity, solvents like carbon tetrachloride can dissolve SbCl₃ selectively, leaving behind contaminants .
Q. What safety precautions are critical when handling antimony trichloride due to its corrosive and mutagenic properties?
- Methodological Answer : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact. SbCl₃ hydrolyzes exothermically, releasing HCl; thus, moisture-free environments are essential. Store in airtight containers with desiccants. Mutagenicity risks require institutional biosafety protocols, including regular air monitoring (ITSL: 5 µg/m³ over 8 hours) and waste neutralization with alkaline solutions .
Q. How does antimony trichloride interact with water, and what steps prevent uncontrolled hydrolysis during experiments?
- Methodological Answer : SbCl₃ hydrolyzes in water via:
To control reactivity, use anhydrous solvents (e.g., CCl₄) or dilute SbCl₃ in concentrated HCl. For aqueous studies, buffer solutions (pH > 2) stabilize SbCl₃ and prevent precipitation of oxychlorides .
Advanced Research Questions
Q. What advanced analytical methods resolve contradictions in dielectric constants reported for SbCl₃ solutions?
- Methodological Answer : Discrepancies arise from solvent polarity and hydration states. Use impedance spectroscopy to measure dielectric constants (ε) at controlled temperatures (e.g., 166°F for ε = 33.0) and validate with XRD/Raman to confirm phase purity. Cross-reference with anhydrous SbCl₃ (ε = 5.3) to isolate solvent effects .
Q. How can researchers optimize SbF₃ synthesis from SbCl₃ and HF while minimizing oxygen-containing impurities?
- Methodological Answer : React SbCl₃ with excess anhydrous HF in a carbon tetrachloride solvent. Critical parameters:
- Water content : Maintain < 0.5% to avoid SbOCl formation.
- Temperature : 25–40°C to favor SbF₃ crystallization.
Post-reaction, vacuum sublimation removes residual Cl⁻. Purity is confirmed via FTIR (absence of O-H stretches) and XPS (F/Sb ratio ≈ 3:1) .
Q. What mechanistic insights explain SbCl₃’s catalytic role in Friedel-Crafts reactions, and how do conditions influence selectivity?
- Methodological Answer : SbCl₃ acts as a Lewis acid, polarizing C-X bonds in substrates. In aromatic alkylation, its moderate acidity (vs. AlCl₃) reduces over-chlorination. Optimize by tuning solvent polarity (e.g., nitrobenzene increases electrophilicity) and stoichiometry (1:1.2 catalyst:substrate). Monitor reaction progress via GC-MS to detect intermediates like SbCl₃-adducts .
Q. How does fluoride ion introduction alter SbCl₃ hydrolysis pathways, and what are the implications for material synthesis?
- Methodological Answer : Fluoride competes with Cl⁻ during hydrolysis, stabilizing cubic Sb₂O₃ over orthorhombic forms. To study, titrate SbCl₃ solutions with NH₄F and monitor phase transitions via XRD. Fluoride concentrations > 0.1 M suppress oxychloride formation, enabling synthesis of mixed-halide SbO_xF_yCl_z intermediates .
Q. What strategies isolate metastable antimony halides (e.g., explosive β-Sb) during electrochemical deposition?
- Methodological Answer : Electrolyze SbCl₃ in HCl using Pt/Cu cathodes at low current densities (0.1–1 mA/cm²). β-Sb deposits as amorphous films; stabilize by quenching in liquid N₂. Characterize via TEM (amorphous structure) and DSC (exothermic transition at 150°C). Handle under inert atmospheres to prevent explosive decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
